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Compound of Interest

Compound Name: AC-D-TYR-OME

CAS No.: 65160-71-6

Cat. No.: B3433913

Get Quote

Welcome to the Technical Support Center for AC-D-TYR-OME (N-Acetyl-D-Tyrosine methyl

ester). This resource is designed for researchers, assay developers, and drug development

professionals experiencing solubility bottlenecks, compound precipitation, or unexpected

enzymatic assay failures when working with this protected amino acid derivative.

PART 1: The Causality of AC-D-TYR-OME Solubility
(Core Principles)
To optimize the solubility of AC-D-TYR-OME, we must first analyze the thermodynamic and

kinetic properties dictated by its molecular structure.

Unprotected D-Tyrosine exists as a zwitterion in aqueous solutions, making it highly water-

soluble. However, AC-D-TYR-OME has been chemically modified: the amine is acetylated, and

the carboxylate is protected as a methyl ester.

Loss of Charge: These modifications remove the primary ionizable groups that typically form

hydrogen bonds with water. At a physiological pH of 7.0–7.4, the molecule is completely

neutral.
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Phenolic pKa: The only remaining ionizable group is the phenolic hydroxyl, which has a pKa

of approximately 9.9–10.1[1]. Therefore, it remains protonated (uncharged) in standard

biological buffers.

Lipophilicity: The addition of the methyl ester and acetyl groups significantly increases the

molecule's hydrophobicity, drastically reducing its thermodynamic solubility in purely

aqueous environments compared to the free N-Acetyl-Tyrosine[2].

Attempting to dissolve this compound directly into an aqueous buffer results in a kinetic

dissolution failure—the water molecules cannot efficiently break the hydrophobic crystal lattice

of the dry powder.

PART 2: Troubleshooting FAQs
Q1: I added AC-D-TYR-OME powder directly to my PBS (pH 7.4), but it floats on the surface

and forms a cloudy suspension. How do I fix this? A: You are observing a kinetic dissolution

barrier. Because the molecule is highly lipophilic, direct aqueous dissolution is extremely slow

and often incomplete.

The Fix: You must use a "Two-Step Dilution" method. First, dissolve the dry powder in a

100% polar aprotic solvent (like DMSO) to create a highly concentrated primary stock. Then,

spike this stock into your aqueous buffer immediately before the assay under vigorous

mixing.

Q2: I made a 100 mM stock in DMSO, but when I diluted it to 5 mM in my assay buffer, the

compound crashed out (precipitated). A: You have exceeded the kinetic solubility limit of the

compound for that specific buffer-to-cosolvent ratio. When the DMSO is diluted by water, the

hydrophobic AC-D-TYR-OME molecules rapidly aggregate.

The Fix: According to the 3, final DMSO concentrations should be kept below 1% for

biochemical assays and below 0.2% for cell-based assays to prevent assay interference and

compound precipitation[3]. If you need a high final concentration, you must lower the stock

concentration, use a mild surfactant (like 0.01% Tween-20) to stabilize the supersaturated

state, or gently warm the buffer to 37°C prior to addition.

Q3: To force the compound into solution, I adjusted my buffer to pH 9.5. It dissolved, but my

chymotrypsin assay showed zero activity. What happened? A: You inadvertently destroyed your
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substrate. While raising the pH approaches the pKa of the phenolic hydroxyl (~10.0) and

increases aqueous solubility via deprotonation[1], basic conditions (pH > 8.0) rapidly induce

ester hydrolysis (saponification).

The Fix: Never use high pH to dissolve esterified peptides. Under basic conditions,

hydroxide ions (OH⁻) act as nucleophiles, attacking the carbonyl carbon of the methyl ester

to form a tetrahedral intermediate. This intermediate collapses to release methanol and N-

Acetyl-D-Tyrosine (the free acid)[4]. The free acid is not a valid substrate for esterase

activity.

PART 3: Visualizations
Two-Step Dissolution Workflow
The following workflow illustrates the logical progression required to bypass the kinetic

dissolution barrier of AC-D-TYR-OME.

1. Weigh AC-D-TYR-OME
(Dry Powder)

2. Add 100% DMSO
(Primary Solvent)

3. Vortex/Sonicate
(Form 100 mM Stock)

4. Store Aliquots
(-20°C, Desiccated)

 Long-term

5. Dilute into Aqueous Buffer
(pH 6.5 - 7.5)

 Fresh use

6. Final Assay Solution
(< 1% DMSO)
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Click to download full resolution via product page

Caption: Two-Step Dissolution Workflow for AC-D-TYR-OME.

Base-Catalyzed Hydrolysis Pathway
This diagram demonstrates the chemical degradation pathway that occurs if researchers

attempt to dissolve the compound using high-pH buffers.

AC-D-TYR-OME
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Hydroxide Attack

N-Acetyl-D-Tyrosine
(Free Acid)

Methanol
(Byproduct)

Click to download full resolution via product page

Caption: Base-Catalyzed Hydrolysis (Saponification) Pathway of AC-D-TYR-OME.

PART 4: Data Presentation
Table 1: AC-D-TYR-OME Solubility Limits & Co-Solvent
Compatibility
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Solvent System
Max
Recommended
Stock

Final Assay
Tolerance

Mechanistic Notes
& Causality

100% DMSO 100 - 200 mM < 1.0% (v/v)

Best primary solvent.

Must use anhydrous

DMSO to prevent

water-mediated ester

hydrolysis during

storage.

100% Ethanol 50 - 100 mM < 2.0% (v/v)

Good alternative for

cell-based assays

sensitive to DMSO

toxicity.

Aqueous Buffer (pH

7.4)
< 1 mM (Direct) N/A

Direct dissolution is

kinetically restricted;

requires prolonged

sonication and risks

thermal degradation.

Aqueous Buffer (pH >

8.5)
> 10 mM (Avoid) N/A

Apparent solubility

increases strictly due

to ester saponification,

permanently

destroying the

compound.

PART 5: Standard Operating Procedures (SOP)
Protocol: Preparation of a 1 mM Working Solution in
PBS (pH 7.4)
This protocol is designed as a self-validating system. It ensures the compound remains

chemically intact (by avoiding basic pH) and prevents physical precipitation (by controlling the

dilution rate and final co-solvent concentration).

Step 1: Primary Stock Preparation (100 mM in DMSO)
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Weigh exactly 23.73 mg of AC-D-TYR-OME (MW = 237.25 g/mol ).

Transfer the powder to a clean, dry polypropylene tube.

Add 1.0 mL of anhydrous, cell-culture grade DMSO.

Vortex vigorously for 30–60 seconds until the solution is completely clear.

Causality Check: Using anhydrous DMSO prevents ambient moisture from initiating slow

ester hydrolysis during freeze-thaw cycles. If the solution remains cloudy, the DMSO may

have absorbed atmospheric water.

Aliquot the stock into single-use volumes (e.g., 50 µL) and store at -20°C in a desiccator.

Step 2: Working Solution Preparation (1 mM in Assay Buffer)

Thaw a 50 µL aliquot of the 100 mM DMSO stock at room temperature.

Pre-warm your target aqueous buffer (e.g., PBS, pH 7.4) to 25°C or 37°C.

Causality Check: Warming the buffer increases the thermodynamic solubility limit during

the critical mixing phase, preventing the compound from crashing out upon contact with

water.

Place the buffer on a magnetic stirrer to create a vigorous vortex.

Slowly pipette 10 µL of the 100 mM DMSO stock directly into the center of the vortex of 990

µL of the stirring buffer.

Causality Check: Rapid, high-shear dispersion prevents localized high concentrations of

the hydrophobic compound, avoiding nucleation and subsequent precipitation.

The final solution is 1 mM AC-D-TYR-OME in 1% DMSO. Use immediately for your

enzymatic or cellular assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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